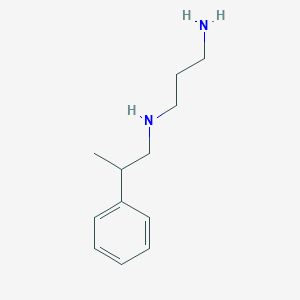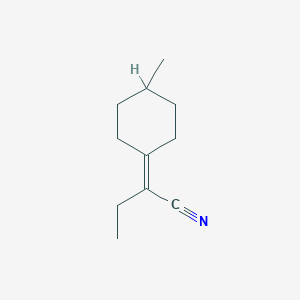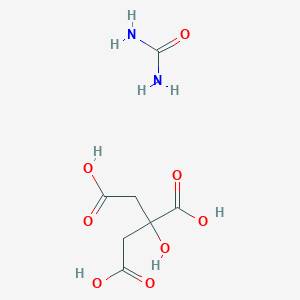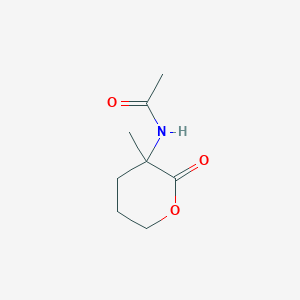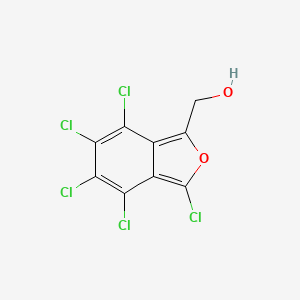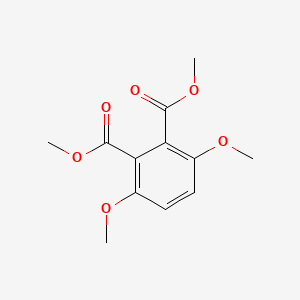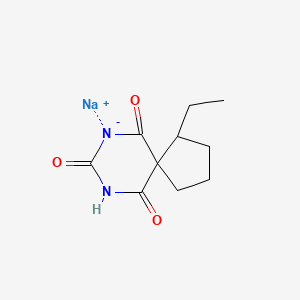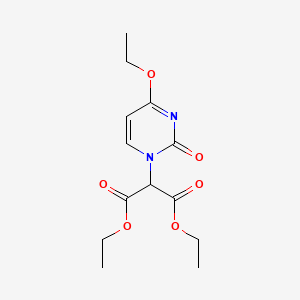
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- Diethyl (4-hydroxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Diethyl (4-methoxy-2-oxopyrimidin-1(2H)-yl)propanedioate
- Diethyl (4-ethoxy-2-thioxopyrimidin-1(2H)-yl)propanedioate
Uniqueness
Diethyl (4-ethoxy-2-oxopyrimidin-1(2H)-yl)propanedioate is unique due to its specific ethoxy and oxo functional groups, which confer distinct chemical and biological properties. These properties may result in different reactivity, stability, and biological activity compared to similar compounds.
特性
CAS番号 |
64660-93-1 |
|---|---|
分子式 |
C13H18N2O6 |
分子量 |
298.29 g/mol |
IUPAC名 |
diethyl 2-(4-ethoxy-2-oxopyrimidin-1-yl)propanedioate |
InChI |
InChI=1S/C13H18N2O6/c1-4-19-9-7-8-15(13(18)14-9)10(11(16)20-5-2)12(17)21-6-3/h7-8,10H,4-6H2,1-3H3 |
InChIキー |
MEUFOYQAOMECCS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=O)N(C=C1)C(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



sulfanium chloride](/img/structure/B14482511.png)
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
